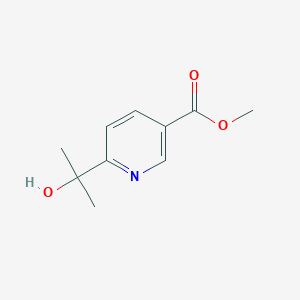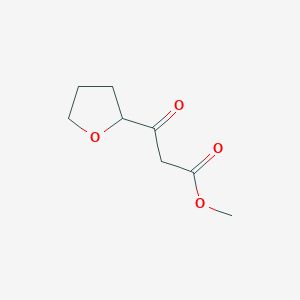
methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate, also known as methyl 6-hydroxypropylpyridine-3-carboxylate, is a chemical compound commonly used in the synthesis of pharmaceuticals and other compounds. It is an organic compound composed of a methyl group, a 6-hydroxypropan-2-yl group, and a pyridine-3-carboxylate group. The compound is soluble in water, alcohols, and ethers and is relatively stable under normal conditions. It has many uses in the laboratory and in industry, and its properties make it a useful starting material for the synthesis of various compounds.
Mechanism of Action
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is an organic compound that is used as a starting material in the synthesis of various compounds. The compound acts as a nucleophile in the presence of a base, such as potassium carbonate, and reacts with the electrophilic carbon atom of the carbonyl group of the pyridine-3-carboxylic acid to form the desired product. The reaction is typically carried out at temperatures between 60-80°C and yields the desired product in good yields.
Biochemical and Physiological Effects
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is an organic compound with no known biochemical or physiological effects. It is not known to have any effect on the human body and is not known to be toxic or hazardous.
Advantages and Limitations for Lab Experiments
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is a useful starting material for the synthesis of various compounds. It has a low boiling point and is relatively stable under normal conditions, making it suitable for use in laboratory experiments. It is also soluble in water, alcohols, and ethers and has good yields when used in the synthesis of various compounds. However, it is not very reactive and requires a base, such as potassium carbonate, to facilitate the reaction.
Future Directions
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate has many potential applications in the laboratory and industry. It can be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it can be used in the synthesis of various polymers and in the preparation of various catalysts. Furthermore, it can be used as a starting material for the synthesis of various organic compounds, such as alcohols and amines. Finally, it can be used in the synthesis of various derivatives, such as esters and amides.
Synthesis Methods
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of pyridine-3-carboxylic acid with 2-hydroxypropyl bromide in the presence of a base, such as potassium carbonate. The reaction is typically carried out at temperatures between 60-80°C and yields the desired product in good yields. It can also be synthesized by the reaction of pyridine-3-carboxylic acid with 2-hydroxypropyl chloride in the presence of a base.
Scientific Research Applications
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is a useful starting material for the synthesis of various compounds. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it has been used in the synthesis of various polymers and in the preparation of various catalysts.
properties
IUPAC Name |
methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,13)8-5-4-7(6-11-8)9(12)14-3/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKHHBVOLPVPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(1-hydroxy-1-methylethyl)pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)

![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)


![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)






